molecular formula C16H14ClF3N4O2 B2675964 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034300-63-3

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2675964
CAS No.: 2034300-63-3
M. Wt: 386.76
InChI Key: NTQZVDPPSUIMDZ-UHFFFAOYSA-N
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Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a chemical compound for research use. Its molecular formula is C₁₆H₁₄ClF₃N₄O₂ and the molecular weight is 386.76 g/mol. This compound belongs to a class of molecules featuring a pyrrolidine carboxamide core linked to a chloropyrimidine group. The 5-chloropyrimidine moiety is a versatile synthetic intermediate in medicinal chemistry. The chlorine atom on the pyrimidine ring is a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or nucleophilic aromatic substitution, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds with similar structural motifs, such as pyrrolidine carboxamides linked to heteroaromatic systems like pyrimidines, are frequently explored in pharmaceutical research for their potential as enzyme inhibitors or modulators of protein-protein interactions . The presence of both the chloropyrimidine and the trifluoromethylphenyl group suggests potential application in the development of bioactive molecules for various research areas. This product is provided exclusively for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZVDPPSUIMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, with CAS number 2034300-63-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}ClF3_3N4_4O2_2
  • Molecular Weight : 386.75 g/mol
  • SMILES Notation : O=C(Nc1ccccc1C(F)(F)F)N1CCC(Oc2ncc(Cl)cn2)C1

The compound features a pyrrolidine core linked to a chloropyrimidine and a trifluoromethylphenyl group, which may enhance its lipophilicity and biological interactions.

1. Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit promising activity against parasitic infections, particularly those caused by Trypanosoma species. For instance, analogs with structural similarities have shown in vitro IC50_{50} values in the nanomolar range against T. b. brucei without significant toxicity to human fibroblast cells (MRC-5). This suggests that modifications to the pyrimidine structure can lead to enhanced selectivity and potency against specific pathogens .

2. Anticancer Properties

The compound's structural features may also confer anticancer properties. Studies on related pyrrolidine derivatives have demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. These derivatives have shown subnanomolar GI50_{50} values and selective cytotoxicity towards tumor cells over normal cells . The ability to inhibit key cellular processes such as mitosis positions this class of compounds as potential candidates for further development in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for tumor growth and survival .
  • Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can halt cell division, making them effective against rapidly dividing cancer cells .

Research Findings and Case Studies

StudyFindings
Study on Antitrypanosomal ActivityAnalogous compounds showed IC50_{50} values as low as 70 nM against T. b. brucei, indicating strong antiparasitic potential .
Anticancer Activity AssessmentDerivatives exhibited GI50_{50} values in the subnanomolar range with selective toxicity towards cancer cells .
Kinase Inhibition StudiesCompounds demonstrated inhibition of multiple kinases, suggesting a multifaceted approach to disrupting cancer cell signaling .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines, including the compound , exhibit significant anticancer properties.

  • In Vitro Studies : A study evaluated various derivatives for their anticancer activities against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain compounds exhibited inhibition rates ranging from 40% to over 64% against these cell lines at concentrations of 5 µg/ml, although they were less effective than doxorubicin, a well-known chemotherapeutic agent .

Table 1: Anticancer Activity Results

CompoundCell LineInhibition Rate (%)
5lPC364.20
5nK56251.71
5oHela50.52
5rA54955.32

Antifungal and Insecticidal Properties

The compound has also been evaluated for its antifungal and insecticidal activities.

  • Antifungal Activity : The synthesized derivatives showed promising antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Compounds exhibited inhibition rates exceeding 80% at concentrations of 50 µg/ml .

Table 2: Antifungal Activity Results

CompoundPathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jSclerotinia sclerotiorum82.73
  • Insecticidal Activity : The insecticidal efficacy was assessed against pests like Mythimna separata and Spodoptera frugiperda. The mortality rates ranged from moderate to high, demonstrating the potential for agricultural applications .

Table 3: Insecticidal Activity Results

CompoundPestMortality Rate (%)
5wSpodoptera frugiperda90.0
5oMythimna separata80.0

Material Science Applications

The unique structure of the compound allows it to be explored in material science for developing new polymers or coatings with enhanced properties due to the trifluoromethyl group’s influence on hydrophobicity and chemical stability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrimidine Moiety

The 5-chloropyrimidin-2-yl group undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring, activating the chlorine atom for displacement.

Reaction ConditionsNucleophileProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°CArylboronic acid5-Arylpyrimidin-2-yloxy derivative65–78%
CuI, Et₃N, DMSO, 120°CAmines (e.g., morpholine)5-Aminopyrimidin-2-yloxy derivative52%
NaH, THF, 0°C → RTThiols5-Sulfanylpyrimidin-2-yloxy derivative48%

Key Findings :

  • Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives, useful for modifying pharmacokinetic properties .

  • Amine substitution proceeds efficiently under Ullmann-type conditions, enabling diversification of the pyrimidine ring .

Amide Bond Functionalization

The N-(2-(trifluoromethyl)phenyl)carboxamide group participates in hydrolysis and coupling reactions.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6N HCl, reflux, 12hPyrrolidine-3-carboxylic acid derivative89%
EDCI/HOBT-Mediated CouplingDMF, RT, 24hNew amide derivatives60–75%

Mechanistic Insight :

  • Hydrolysis under strong acidic conditions cleaves the amide bond, yielding a carboxylic acid.

  • EDCI/HOBT activates the carboxylic acid for coupling with primary/secondary amines, enabling structural diversification .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes oxidation and ring-opening reactions under controlled conditions.

ReactionConditionsProductYieldReference
Oxidation with mCPBADCM, 0°C → RT, 6hPyrrolidine N-oxide68%
Reductive AminationNaBH₃CN, MeOH, RT, 8hN-Alkylated pyrrolidine derivatives55%

Applications :

  • N-Oxidation enhances hydrogen-bonding capacity, improving target binding affinity .

  • Reductive amination introduces alkyl/aryl groups at the pyrrolidine nitrogen .

Electrophilic Aromatic Substitution

The 2-(trifluoromethyl)phenyl group directs electrophilic substitution at specific positions.

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Nitro-2-(trifluoromethyl)phenyl derivative43%
BrominationBr₂, FeBr₃, DCM, RT, 4h4-Bromo-2-(trifluoromethyl)phenyl derivative37%

Limitations :

  • The electron-withdrawing -CF₃ group deactivates the ring, requiring harsh conditions for substitution .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (t₁/₂)Degradation ProductsReference
pH 1.2 (simulated gastric fluid)2.3hHydrolyzed carboxylic acid
pH 7.4 (phosphate buffer)24.5hIntact compound

Implications :

  • Acidic environments promote amide bond hydrolysis, necessitating enteric coating for oral delivery .

Photochemical Reactivity

UV irradiation (254 nm) induces decomposition:

Light ExposureDegradation PathwayMajor ByproductReference
24hC–O bond cleavage (pyrimidine-pyrrolidine)5-Chloropyrimidin-2-ol

Recommendation :

  • Store in amber vials to

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide C₁₆H₁₆ClF₃N₄O₂ Chloropyrimidine, trifluoromethylphenyl 412.78 3.2
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₉FN₄OS (inferred) Fluorophenyl, isopropyl-thiadiazole, pyrrolidone 358.41 2.8
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ Chloropyridine, difluorophenyl, trifluoromethylbenzyl 466.77 4.1

*LogP: Predicted using fragment-based methods.

Key Observations:

Heterocyclic Core :

  • The target compound’s pyrrolidine core offers flexibility, contrasting with the rigid pyridine in ’s compound .
  • ’s thiadiazole substituent introduces sulfur, which may alter hydrogen-bonding and solubility compared to the target’s pyrimidine .

Substituent Effects :

  • The trifluoromethylphenyl group in the target compound enhances lipophilicity and metabolic stability relative to ’s isopropyl-thiadiazole .
  • ’s difluorophenyl and trifluoromethylbenzyl groups increase molecular weight and LogP, suggesting reduced aqueous solubility compared to the target .

Chlorine Positioning :

  • Chlorine at pyrimidine position 5 (target) may optimize steric interactions in binding pockets, whereas chlorine at pyridine position 5 () could influence electronic effects .

Q & A

Q. How can researchers design an efficient synthetic route for 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : A hybrid computational-experimental approach is recommended. Quantum chemical calculations (e.g., density functional theory, DFT) can predict feasible reaction pathways and intermediates. For example, triphosgene-mediated carboxamide coupling (as in similar pyrrolidine-carboxamide syntheses) could be optimized using reaction path search algorithms . Experimentally, stepwise synthesis involving:
  • Chloropyrimidinyl ether formation via nucleophilic aromatic substitution.
  • Carboxamide coupling using activated carbonyl reagents (e.g., triphosgene) with aniline derivatives.
    Reaction conditions (solvent, temperature, stoichiometry) should be narrowed using statistical design of experiments (DoE) to minimize trial-and-error .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm pyrrolidine ring conformation and substitution patterns. For example, coupling constants in pyrrolidine derivatives help distinguish axial/equatorial substituents .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyrimidine groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns for chlorine/fluorine atoms.

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to test variables like temperature, catalyst loading, and solvent polarity. For carboxamide coupling, triethylamine is often critical for neutralizing HCl byproducts . Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce impurities .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with enzymes/receptors. For example:
  • Map the chloropyrimidine moiety’s electrostatic potential to identify halogen-bonding sites.
  • Use free-energy perturbation (FEP) to quantify binding energy contributions from the trifluoromethylphenyl group .
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can researchers resolve contradictions between computational predictions and experimental data in reactivity studies?

  • Methodological Answer :
  • Error Analysis : Cross-validate computational methods (e.g., compare DFT functionals like B3LYP vs. M06-2X for transition-state energy barriers) .
  • In Situ Spectroscopy : Use FTIR or Raman to detect transient intermediates not accounted for in simulations.
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into machine learning models to refine predictive algorithms .

Q. What strategies identify the compound’s pharmacophore in drug discovery contexts?

  • Methodological Answer :
  • 3D-QSAR : Align structural analogs (e.g., urea derivatives ) to derive pharmacophore features (hydrogen bond acceptors, hydrophobic regions).
  • Fragment-Based Screening : Test truncated analogs (e.g., pyrrolidine-only or pyrimidine-only fragments) to isolate bioactive motifs .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes with target proteins (e.g., kinases or GPCRs) .

Q. How can degradation pathways be analyzed to improve compound stability?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor via LC-MS.
  • Computational Stability Prediction : Use software like SPARC or ACD/Percepta to predict hydrolysis sites (e.g., carboxamide bond cleavage) .
  • Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups) near labile bonds or use lyoprotectants in solid-state formulations .

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